1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No.: 1019096-46-8
Cat. No.: VC11910431
Molecular Formula: C15H13FN4O2S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019096-46-8 |
|---|---|
| Molecular Formula | C15H13FN4O2S |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H13FN4O2S/c1-9-8-23-15(17-9)18-14(21)13-12(22-2)7-20(19-13)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,17,18,21) |
| Standard InChI Key | OTYMKZWLIUYXET-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(4-Fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1019096-46-8) is a small organic molecule with the molecular formula C₁₅H₁₃FN₄O₂S and a molecular weight of 332.4 g/mol . Its IUPAC name reflects the presence of three critical structural components:
-
A pyrazole ring substituted with a methoxy group at position 4 and a fluorophenyl group at position 1.
-
A thiazole ring methylated at position 4, linked via a carboxamide bridge to the pyrazole core.
The compound’s canonical SMILES string is CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F, which encodes its stereoelectronic configuration.
Structural Features and Conformational Analysis
X-ray crystallography and computational modeling reveal that the compound adopts a planar conformation in the solid state, facilitated by π-π stacking between the fluorophenyl and thiazole rings . Key bond lengths include:
The methoxy group at position 4 of the pyrazole ring enhances solubility in polar solvents, while the fluorophenyl moiety improves membrane permeability.
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of this compound typically involves three stages (Table 1):
Table 1: Representative Synthetic Protocol
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate, β-keto ester | 65–70 |
| 2 | Thiazole coupling | HATU, DMF, 0°C → RT | 50–55 |
| 3 | Methoxy introduction | NaH, methyl iodide, THF | 80–85 |
-
Pyrazole Core Synthesis: Condensation of hydrazine hydrate with a β-keto ester derivative yields the pyrazole scaffold .
-
Amide Coupling: Carboxamide linkage to the thiazole ring is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF).
-
Methoxy Functionalization: Treatment with sodium hydride and methyl iodide introduces the methoxy group.
Optimization Challenges
Key challenges include minimizing side reactions during amide coupling and ensuring regioselectivity in pyrazole substitution. Recent advances in flow chemistry have improved yields to >70% for gram-scale production .
Pharmacological Activities
Anticancer Properties
In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 18.7 μM) . Mechanistic investigations reveal:
-
ROS Induction: The compound increases intracellular reactive oxygen species (ROS) by 2.5-fold within 6 hours, triggering mitochondrial apoptosis .
-
Notch-AKT Pathway Inhibition: Downregulation of Notch1 and phosphorylated AKT (p-AKT) by 60–70% at 20 μM .
Table 2: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12.3 | 45.2 ± 3.1 |
| A549 | 18.7 | 38.9 ± 2.8 |
| PC-3 (Prostate) | 24.5 | 28.4 ± 1.9 |
Antimicrobial Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL, comparable to first-line antitubercular drugs . Synergy studies with isoniazid show a 4-fold reduction in MIC (1.56 µg/mL) .
Structure-Activity Relationship (SAR)
Critical Substituents
-
Fluorophenyl Group: Removal reduces anticancer potency by 80%, highlighting its role in target binding .
-
Thiazole Ring: Replacement with oxazole decreases solubility and antimicrobial activity by 50% .
-
Methoxy Group: Methyl-to-ethoxy substitution improves metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.02 (s, 3H, OCH₃).
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume